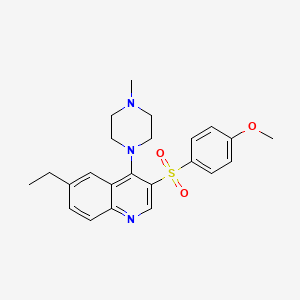
6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that belongs to the quinoline family. It is commonly referred to as EMBQ, and it has been extensively studied for its potential applications in scientific research. EMBQ has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for research in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline and its analogs serve as key intermediates in the synthesis of a wide range of pharmaceutically active compounds. For example, a study demonstrates the efficient synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting its potential for large-scale manufacturing due to the straightforward and high-yield processes involved (Bänziger et al., 2000).
Fluorescent Probes and Imaging
The compound has relevance in the development of specific fluorophores for imaging applications. A related study explored the synthesis of Zinquin ester analogs, which are known for their specific binding to Zn(II) ions, indicating potential uses in biochemical and medical imaging to trace zinc ions in biological systems (Kimber et al., 2003).
Antimicrobial and Antitubercular Activities
Quinoline derivatives, including those similar in structure to 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, have been evaluated for their antimicrobial and antitubercular properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis, showcasing their potential as leads for developing new antimicrobial agents (Journals et al., 2012).
Structural Analysis and Crystallography
Structural analysis and crystallography studies of quinoline derivatives provide insights into their molecular configurations and potential interactions with biological targets. For instance, the crystal structure analysis of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate helps understand the molecular geometry and potential binding mechanisms, which are crucial for the design of pharmaceutical agents (Shrungesh Kumar et al., 2015).
Inhibition of Kinase Activity
Derivatives of 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline have shown promise in inhibiting kinase activity, particularly Src kinase, which is implicated in various cancer types. This suggests potential therapeutic applications in cancer treatment by targeting specific pathways involved in tumor growth and proliferation (Boschelli et al., 2007).
Eigenschaften
IUPAC Name |
6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-4-17-5-10-21-20(15-17)23(26-13-11-25(2)12-14-26)22(16-24-21)30(27,28)19-8-6-18(29-3)7-9-19/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDXATAXDMZJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

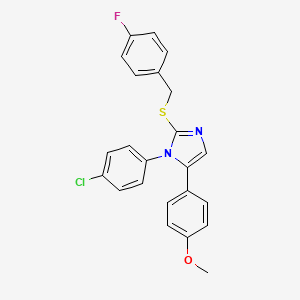
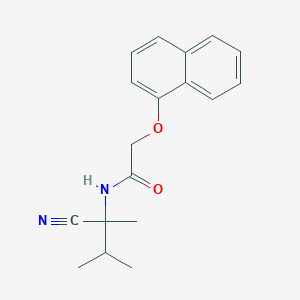

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)


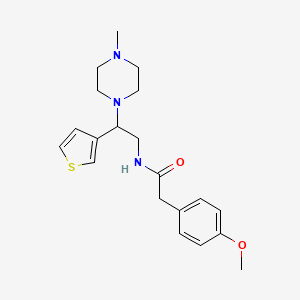
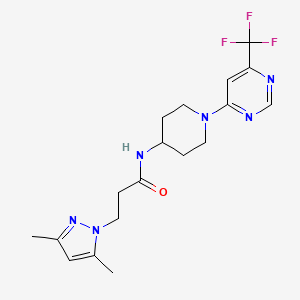
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
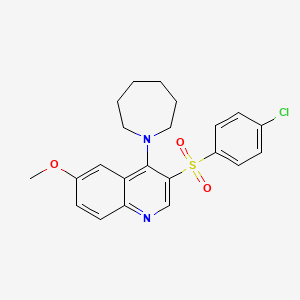
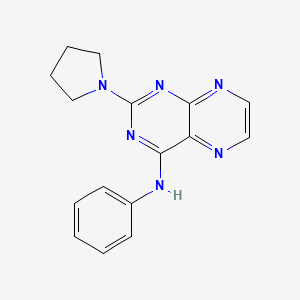
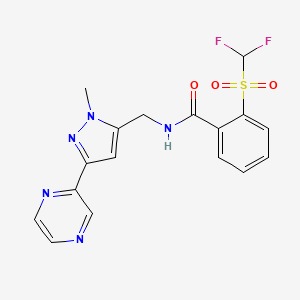

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2727485.png)